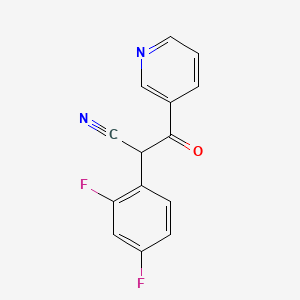
2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is a compound of significant interest in the field of organic chemistry. It features a difluorophenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted analogs.
科学的研究の応用
2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated pyridines and difluorophenyl derivatives, such as:
- 2-(2,4-Difluorophenyl)pyridine
- 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid
- 2-(2,4-Difluorophenyl)-4-dimethylaminopyridine .
Uniqueness
What sets 2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile apart is its unique combination of a difluorophenyl group and a pyridinyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H8F2N2O |
|---|---|
分子量 |
258.22 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C14H8F2N2O/c15-10-3-4-11(13(16)6-10)12(7-17)14(19)9-2-1-5-18-8-9/h1-6,8,12H |
InChIキー |
IGRPRRMMDQOSHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)C(C#N)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















